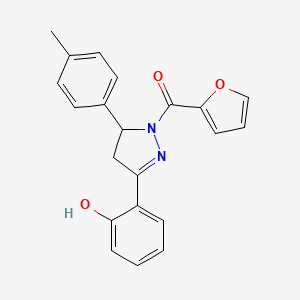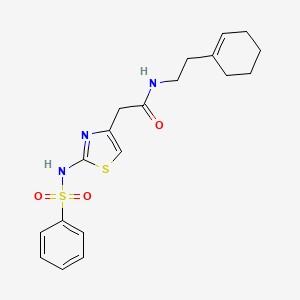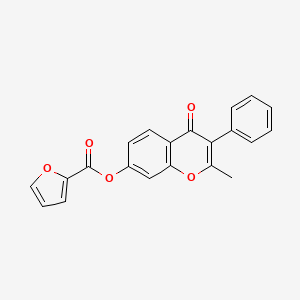![molecular formula C21H19ClN6O3 B2413380 N'-[1-(3-cloro-4-metilfenil)pirazolo[3,4-d]pirimidin-4-il]-3,4-dimetoxi-benzohidrazida CAS No. 881082-49-1](/img/structure/B2413380.png)
N'-[1-(3-cloro-4-metilfenil)pirazolo[3,4-d]pirimidin-4-il]-3,4-dimetoxi-benzohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Las pirazolo[3,4-d]pirimidinas son un grupo de compuestos heterocíclicos que se han descrito en más de 5500 referencias, incluyendo 2400 patentes . Presentan dos posibles formas tautoméricas: los isómeros 1H- y 2H- . Estos compuestos se han estudiado por sus diversas aplicaciones biomédicas, con un enfoque en la diversidad de los sustituyentes presentes en las posiciones N1, C3, C4, C5 y C6 .
Actividad Anticancerígena
Las pirazolo[3,4-d]pirimidinas son bien conocidas por su actividad anticancerígena ejercida por la inhibición de las proteínas quinasas eucariotas . También se han explorado por sus posibles propiedades antimicrobianas . La combinación de actividades anticancerígenas y antibacterianas en la misma molécula puede ser particularmente ventajosa durante la terapia del cáncer, donde aumenta la vulnerabilidad a las infecciones bacterianas .
Propiedades Antimicrobianas
Recientemente, las pirazolo[3,4-d]pirimidinas se han vuelto cada vez más atractivas por sus posibles propiedades antimicrobianas . Se ha probado una biblioteca de pirazolo[3,4-d]pirimidinas internas, dirigidas a las quinasas de proteínas humanas, contra Staphylococcus aureus y Escherichia coli . Los resultados representan un primer paso hacia la posible aplicación de inhibidores de quinasas de pirazolo[3,4-d]pirimidina de doble acción en la prevención y tratamiento de infecciones bacterianas en pacientes con cáncer .
Inhibición de Quinasas
Las pirazolo[3,4-d]pirimidinas se han utilizado como inhibidores de quinasas . Las quinasas son enzimas que modifican otras proteínas agregándoles químicamente grupos fosfato (fosforilación). Al inhibir estas enzimas, las pirazolo[3,4-d]pirimidinas pueden potencialmente regular una variedad de procesos celulares, incluyendo la división celular, el metabolismo y la transducción de señales .
Desarrollo de Fármacos
Debido a su amplia gama de actividades biológicas, las pirazolo[3,4-d]pirimidinas se han utilizado en el desarrollo de fármacos . Su similitud estructural con las bases púricas adenina y guanina las hace particularmente interesantes para los químicos medicinales .
Síntesis de Nuevos Compuestos
Las pirazolo[3,4-d]pirimidinas se pueden utilizar como bloques de construcción en la síntesis de nuevos compuestos . Por ejemplo, se han sintetizado compuestos con significativa actividad inhibitoria utilizando pirazolo[3,4-d]pirimidinas .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also interact with CDK2 to inhibit its activity.
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression and induction of apoptosis . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide may also have cytotoxic effects.
Análisis Bioquímico
Biochemical Properties
The compound N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has been designed and synthesized as a novel CDK2 targeting compound . CDK2, or cyclin-dependent kinase 2, is an enzyme that plays a crucial role in cell cycle regulation. The compound’s interaction with CDK2 suggests that it may have significant effects on cellular processes .
Cellular Effects
N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has been found to significantly inhibit the growth of several cell lines . This suggests that the compound may have a broad impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide involves its interaction with CDK2 . It is suggested that the compound binds to CDK2, inhibiting its activity and thus affecting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its significant inhibitory effects on cell growth, it is likely that the compound has both immediate and long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may influence pathways related to cell cycle regulation .
Propiedades
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-12-4-6-14(9-16(12)22)28-20-15(10-25-28)19(23-11-24-20)26-27-21(29)13-5-7-17(30-2)18(8-13)31-3/h4-11H,1-3H3,(H,27,29)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOJXIPRDXYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)
![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)


![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)



![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
